2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Beschreibung

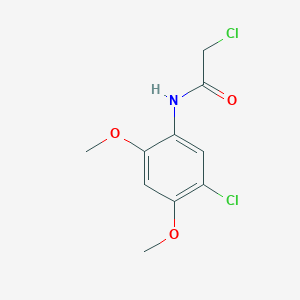

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chloroacetamide derivative featuring a substituted phenyl ring with chlorine and methoxy groups at positions 2, 4, and 5 (Figure 1). This compound is primarily used in research settings, with studies highlighting its role as an intermediate in synthesizing bioactive molecules, including anticancer agents . While commercial availability is currently discontinued , its structural framework has inspired the development of analogs with diverse applications, ranging from agrochemicals to pharmaceuticals.

Eigenschaften

IUPAC Name |

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3/c1-15-8-4-9(16-2)7(3-6(8)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZPWAUYDVUDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309697 | |

| Record name | 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23543-12-6 | |

| Record name | 23543-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5'-DICHLORO-2',4'-DIMETHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acylation Using Ketene Dimer (Based on Related 2,5-dimethoxy-4-chloroacetanilide Preparation)

- Reagents and Solvents: 5-chloro-2,4-dimethoxyaniline (analogous to 2,5-dimethoxy-4-chloroaniline), ketene dimer (acetyl ketene dimer), and alcohol or acetic acid solvents.

- Procedure:

- Add the substituted aniline to the solvent in a reactor.

- Control the temperature between 10°C and 100°C.

- Drip the ketene dimer slowly over 0.5 to 4 hours, maintaining a molar ratio of aniline to ketene dimer between 1:1 and 1:1.2.

- After addition, maintain the reaction for 0.5 to 4 hours to ensure completion.

- Adjust the pH to 0.5–5.0 using mineral or organic acids.

- Rapidly cool the mixture at a rate of 5–40°C/min to precipitate the product as a powder.

- Filter and dry the solid to obtain the acetanilide derivative.

- Notes:

- The reaction aims to keep the material fully dissolved during the process.

- Cooling rate and pH adjustment are critical for product purity and yield.

- Enolic isomer content can be controlled to below 50 ppm, indicating high purity.

| Step | Conditions | Details |

|---|---|---|

| Solvent | Alcohol or acetic acid | Typical solvents include methanol or glacial acetic acid |

| Temperature | 10–100°C | Controlled heating during ketene addition |

| Molar Ratio | 1:1 to 1:1.2 | Aniline to ketene dimer |

| Reaction Time | 0.5–4 hours (addition) + 0.5–4 hours (post-addition) | Ensures complete reaction |

| pH Adjustment | 0.5–5.0 | Using mineral or organic acids |

| Cooling Rate | 5–40°C/min | Rapid cooling to precipitate product |

| Isolation | Filtration and drying | To obtain crystalline powder |

This method is adapted from a patent describing preparation of 4-chloro-2,5-dimethoxyacetoacetanilide, closely related structurally and mechanistically to the target compound.

Acylation Using Chloroacetyl Chloride (Analogous Methods)

- Reagents: 5-chloro-2,4-dimethoxyaniline and chloroacetyl chloride.

- Procedure:

- Dissolve the substituted aniline in an inert solvent such as ethanol or dichloromethane.

- Cool the reaction mixture to 0–5°C to control exothermicity.

- Add chloroacetyl chloride dropwise under stirring.

- Maintain the reaction temperature and stir for several hours (typically 2–4 hours).

- Quench the reaction by adding water or ice.

- Adjust pH if necessary.

- Extract the product by filtration or solvent extraction.

- Purify by recrystallization from suitable solvents.

This method is a classical acylation approach, widely used for preparing chloroacetamide derivatives, supported by analogous synthetic routes in the literature.

Research Findings and Optimization Parameters

- Solvent Choice: Alcohols such as methanol or ethanol are preferred for better solubility and reaction control.

- Temperature Control: Moderate temperatures (25–80°C) optimize reaction rate and minimize side reactions.

- pH Adjustment: Acidic pH (0.5–5.0) during precipitation improves product crystallinity and purity.

- Cooling Rate: Rapid cooling (5–40°C/min) favors formation of fine crystalline powders, facilitating filtration and drying.

- Molar Ratios: Slight excess of ketene dimer or chloroacetyl chloride ensures complete conversion of aniline.

- Purity Control: Enol isomer content (a common impurity) can be minimized to below 50 ppm by optimizing reaction and work-up conditions.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Purity Control |

|---|---|---|---|---|

| Ketene Dimer Acylation | 5-chloro-2,4-dimethoxyaniline, ketene dimer | 10–100°C, pH 0.5–5.0, rapid cooling | High purity, low enol isomer content | Enol isomer < 50 ppm |

| Chloroacetyl Chloride Acylation | 5-chloro-2,4-dimethoxyaniline, chloroacetyl chloride | 0–5°C addition, RT stirring 2–4 h | Classical method, straightforward | Purity depends on work-up and recrystallization |

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The target compound’s phenyl ring substituents (5-chloro, 2,4-dimethoxy) confer unique electronic and steric properties. Comparisons with analogs reveal how substituent variations influence chemical behavior:

Key Observations :

Physicochemical Properties

- Lipophilicity: The target compound’s logP is influenced by its three methoxy groups, reducing hydrophobicity compared to trichlorophenoxy analogs (e.g., , logP ~4.2).

- Melting Point : Derivatives with bulky substituents (e.g., naphthyl in ) exhibit higher melting points (>200°C) due to crystalline packing.

Biologische Aktivität

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

The molecular characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 372.81 g/mol |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ |

| LogP | 2.7585 |

| Polar Surface Area | 53.394 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

This compound features a chloroacetamide moiety and a dimethoxyphenyl group, which are critical for its biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the chloro atom enhances its stability and interaction with these targets, potentially modulating key signaling pathways related to cell growth and apoptosis .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The presence of the chloro atom has been linked to improved antimicrobial efficacy by stabilizing the compound at the target site within bacterial enzymes .

Case Study: Antibacterial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Results indicated that the compound effectively reduced bacterial viability over time, confirming its bactericidal properties. The time-kill kinetics demonstrated a >3-log reduction in colony-forming units (CFU) after 10 hours of exposure at concentrations corresponding to 2× MIC .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis through modulation of critical signaling pathways such as STAT3 and NF-κB . These pathways are crucial in regulating cellular processes involved in tumorigenesis.

Mechanism Insights

The anticancer activity is hypothesized to arise from the ability of the compound to disrupt cellular signaling networks that promote tumor growth and survival. The methoxy groups on the phenyl ring enhance lipophilicity, facilitating better cellular uptake and bioavailability, which is essential for therapeutic efficacy .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against Klebsiella pneumoniae; MIC values indicate strong bactericidal action. |

| Anticancer | Inhibits cell proliferation; induces apoptosis; modulates STAT3 and NF-κB pathways. |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigating its pharmacokinetic profile and conducting in vivo studies will be essential for assessing safety and efficacy in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide and its derivatives?

Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 2-chloroacetamide derivatives can be prepared by reacting chloroacetyl chloride with substituted anilines under reflux in aprotic solvents (e.g., DMF or acetonitrile). Catalytic KI is often added to enhance reactivity, as demonstrated in the synthesis of structurally related compounds like 2-chloro-N-(5-chloropyridin-2-yl)acetamide . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize byproducts such as trichloroethane derivatives .

Key Steps:

- Purification via recrystallization or column chromatography.

- Yield optimization through iterative solvent/catalyst screening.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Identify characteristic peaks for amide C=O (~1650–1680 cm⁻¹), C-Cl (~550–750 cm⁻¹), and aromatic C-O (methoxy groups, ~1250 cm⁻¹) .

- ¹H/¹³C NMR: Assign protons and carbons using splitting patterns and chemical shifts. For example:

- Methoxy groups: δ ~3.8–4.0 ppm (¹H), δ ~55–60 ppm (¹³C).

- Aromatic protons: Split patterns depend on substitution (e.g., para/ortho chloro groups).

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Validation: Compare experimental data with computational predictions (e.g., DFT) for electronic environments .

Advanced Research Questions

Q. What strategies enable the design of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Substitution: Replace chloro, methoxy, or acetamide groups with bioisosteres (e.g., fluoro, hydroxy, or nitro groups) to modulate electronic and steric effects. For example, replacing a chloro group with hydroxy in analogs alters hydrogen-bonding potential .

- Rational Design Table:

Experimental Validation: Synthesize analogs and test biological activity (e.g., enzyme inhibition assays) .

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry and compute molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic regions. For example, the acetamide carbonyl group often acts as an electrophilic site .

- HOMO-LUMO Analysis: Determine energy gaps to predict charge transfer and stability. A smaller gap (~4–5 eV) suggests higher reactivity .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC₅₀ values .

Software Tools: Gaussian, ORCA, or GAMESS for DFT; PyMol for visualization.

Q. How can crystallographic data resolve structural contradictions in synthesized derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolve ambiguities in substituent positions (e.g., para vs. ortho chloro groups) using SHELX programs for structure solution and refinement .

- Key Parameters:

- R-factor (<5% indicates high precision).

- Thermal displacement parameters (validate molecular rigidity).

- Case Study: Structural studies on N-(2,4,5-trichlorophenyl)acetamides revealed conformational flexibility in the acetamide moiety, influencing packing efficiency .

Q. How should researchers address discrepancies in synthetic yields or byproduct formation?

Methodological Answer:

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., trichloroethane byproducts in ).

- Optimization Workflow:

- Screen solvents (e.g., switch from DMF to THF to reduce polarity-driven side reactions).

- Adjust stoichiometry (excess amine to drive acetamide formation).

- Monitor reaction progress via TLC or in-situ IR.

- Statistical Tools: Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Q. What methodologies are suitable for evaluating biological activity in agrochemical or pharmaceutical contexts?

Methodological Answer:

- In Vitro Assays:

- In Vivo Studies:

- Herbicidal Activity: Seedling growth inhibition assays in model plants (e.g., Arabidopsis).

- Toxicity Profiling: Use zebrafish or rodent models for acute toxicity (LD₅₀ determination).

Data Interpretation: Correlate activity with electronic properties (e.g., Hammett constants for substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.